molecular formula C5H7NOS B13613664 N-Hydroxy-3-thiophenemethanamine CAS No. 148134-24-1

N-Hydroxy-3-thiophenemethanamine

Cat. No.: B13613664
CAS No.: 148134-24-1
M. Wt: 129.18 g/mol
InChI Key: HHKRHJJLCBYPSJ-UHFFFAOYSA-N
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Description

N-Hydroxy-3-thiophenemethanamine is a thiophene-derived amine characterized by a hydroxylamine (-NHOH) group attached to the methanamine backbone at the 3-position of the thiophene ring. The hydroxyl group likely enhances polarity and hydrogen-bonding capacity compared to alkylated analogs, influencing solubility, reactivity, and biological activity .

Properties

CAS No.

148134-24-1

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NOS/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2

InChI Key

HHKRHJJLCBYPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-thiophenemethanamine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical synthesis has also been explored as a sustainable alternative, providing a more environmentally friendly route to produce this compound .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-thiophenemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Mechanism of Action

The mechanism of action of N-Hydroxy-3-thiophenemethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to its therapeutic effects. For example, its derivatives may inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Hydroxy-3-thiophenemethanamine with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Key Properties/Notes
This compound* C₅H₇NOS 129.18 (calculated) -NHOH at thiophene C3 Thiophene Hypothesized higher polarity; potential for chelation or redox activity.
N-Methyl-3-thiophenemethanamine C₆H₉NS 127.21 -N(CH₃) at thiophene C3 Thiophene Lower polarity; used in pharmaceutical intermediates .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS 169.24 -NHCH₃, -OH on propanol Thiophene Hybrid structure with alcohol and amine groups; likely higher solubility in polar solvents .
Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine C₁₉H₂₃NO 281.39 -N(CH₃)₂, diphenyl groups Furan Higher steric bulk; furan ring may reduce aromatic stability vs. thiophene .
2-Phenylbenzo[b]thiophene-3-ethanamine C₁₆H₁₅NS 253.36 Phenyl fused to thiophene Benzothiophene Extended π-system; potential antipsychotic activity .

*Note: Properties for this compound are inferred from analogs.

Reactivity and Functional Group Influence

  • Hydroxylamine (-NHOH) vs. Alkylamines : The -NHOH group in the target compound is expected to exhibit redox activity and metal-chelation capabilities, unlike the inert N-methyl group in N-Methyl-3-thiophenemethanamine . This could make it a candidate for catalytic or medicinal applications requiring ligand interactions.
  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances aromatic stability and electron-richness compared to furan, influencing electrophilic substitution patterns. For example, 3-acetylthiophen-2-amine derivatives undergo regioselective acetylation due to sulfur’s directing effects , whereas furan-based analogs (e.g., Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine) may show different reactivity in cross-coupling reactions .

Biological Activity

N-Hydroxy-3-thiophenemethanamine is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity based on existing research, including in vitro studies, enzyme inhibition assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure combined with a hydroxylamine functional group. This structural feature is crucial for its interactions with biological targets.

1. Enzyme Inhibition

One of the primary areas of interest regarding this compound is its ability to inhibit specific enzymes. For example, the compound's structural analogs have been studied for their inhibitory effects on phenylalanine hydroxylase, an enzyme critical for the metabolism of phenylalanine. Inhibition of this enzyme can lead to increased levels of phenylalanine, which may have implications for treating conditions like phenylketonuria (PKU) .

2. Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated through various in vitro assays. These assays measure cell viability and apoptosis induction in different cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent.

Assay TypeDescriptionFindings
MTT AssayMeasures cell viability based on metabolic activitySignificant reduction in viability at high concentrations
TUNEL AssayDetects DNA fragmentation indicative of apoptosisIncreased apoptosis in treated cells
Colony Formation AssayEvaluates anchorage-independent growthDecreased colony formation in treated groups

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways, leading to cell death in malignant cells.
  • Cell Cycle Arrest : Studies show that treatment with the compound results in cell cycle arrest at specific phases, contributing to its anticancer properties.
  • Inhibition of Metabolic Enzymes : By inhibiting enzymes involved in amino acid metabolism, it alters metabolic pathways that are crucial for cancer cell survival .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells compared to control groups. The IC50 value was determined to be 25 µM, indicating potent activity .
  • Phenylalanine Hydroxylase Inhibition : Another investigation focused on the compound's role as a phenylalanine hydroxylase inhibitor. The results indicated that it competes effectively with tetrahydrobiopterin, a cofactor necessary for enzyme activity, thereby increasing phenylalanine levels in treated samples .
  • Antioxidant Activity : Preliminary findings suggest that this compound may also exhibit antioxidant properties, which could contribute to its overall protective effects against oxidative stress in cells .

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